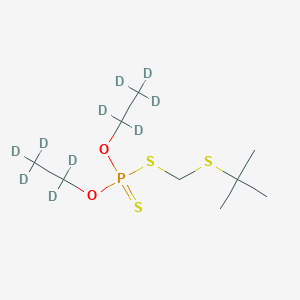
Fumaric Acid Monoethyl-d5 Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumaric Acid Monoethyl-d5 Ester: is a deuterated form of fumaric acid monoethyl ester. This compound is characterized by the presence of five deuterium atoms, which makes it useful in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. The compound has the molecular formula C6H3D5O4 and is known for its stability and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fumaric Acid Monoethyl-d5 Ester typically involves the esterification of fumaric acid with ethanol-d5. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
Fumaric Acid+Ethanol-d5→Fumaric Acid Monoethyl-d5 Ester+Water
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous distillation units to ensure the efficient separation of the ester from the reaction mixture. The purity of the final product is typically ensured through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Fumaric Acid Monoethyl-d5 Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fumaric acid.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Fumaric acid.
Reduction: Fumaric acid monoethyl alcohol.
Substitution: Various substituted fumaric acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fumaric Acid Monoethyl-d5 Ester is widely used in NMR spectroscopy due to its deuterium atoms, which provide distinct spectral features. It is also used as a reference standard in various analytical techniques.
Biology: In biological research, the compound is used to study metabolic pathways involving fumaric acid and its derivatives. It serves as a tracer in metabolic studies due to its deuterium labeling.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other chemical intermediates. Its unique properties make it valuable in the production of high-performance materials.
Wirkmechanismus
The mechanism of action of Fumaric Acid Monoethyl-d5 Ester involves its interaction with various molecular targets and pathways. The compound is known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular response to oxidative stress. By activating Nrf2, the compound induces the expression of antioxidant response genes, thereby providing protection against oxidative damage. Additionally, the compound can interact with hydroxycarboxylic acid receptor 2 (HCAR2), which is involved in anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Dimethyl Fumarate: Another ester of fumaric acid, widely used in the treatment of multiple sclerosis and psoriasis.
Monoethyl Fumarate: Similar to Fumaric Acid Monoethyl-d5 Ester but without deuterium atoms.
Diethyl Fumarate: An ester with two ethyl groups, used in various chemical syntheses.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, making it a valuable tool in scientific investigations.
Eigenschaften
Molekularformel |
C6H8O4 |
|---|---|
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)but-2-enoic acid |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/i1D3,2D2 |
InChI-Schlüssel |
XLYMOEINVGRTEX-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C=CC(=O)O |
Kanonische SMILES |
CCOC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



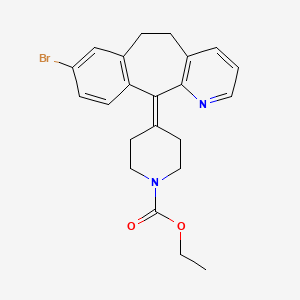


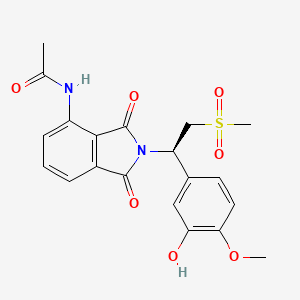
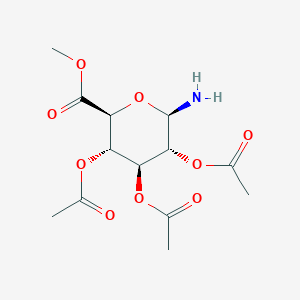
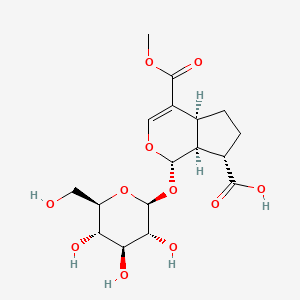
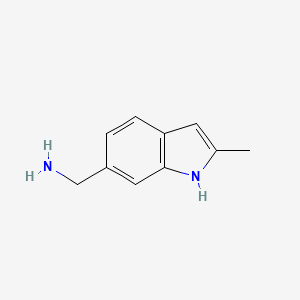

![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)
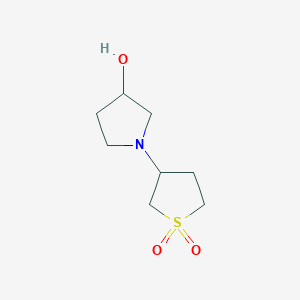
![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
